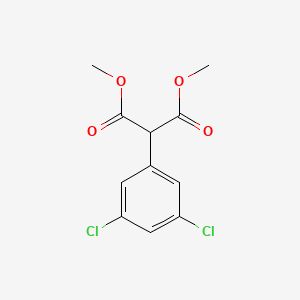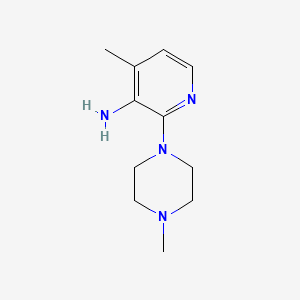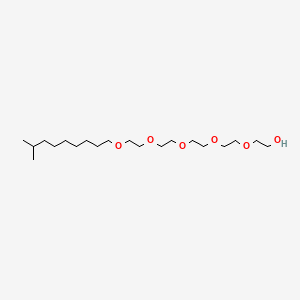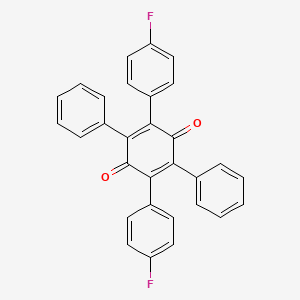
p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoquinone core substituted with fluorophenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-fluorobenzene and diphenylacetylene in the presence of a suitable oxidizing agent such as potassium permanganate or cerium ammonium nitrate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives with different substituents.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone, altering its electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, cerium ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone involves its interaction with molecular targets through its quinone core. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to cell apoptosis. The fluorophenyl and diphenyl groups may also enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(4-Fluorophenyl)-3,6-Diphenylpyrazine
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Oxadiazole
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Thiadiazole
Comparison: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is unique due to its benzoquinone core, which imparts distinct redox properties compared to the pyrazine, oxadiazole, and thiadiazole analogs. The presence of fluorophenyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the diphenyl substitution provides steric hindrance, influencing its interaction with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
22030-92-8 |
|---|---|
Molekularformel |
C30H18F2O2 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
YEXPNFDNTFACLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



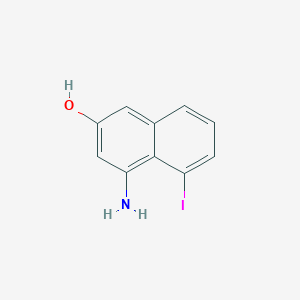


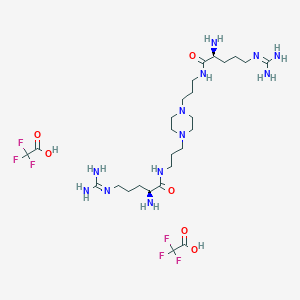
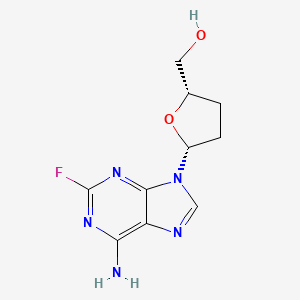

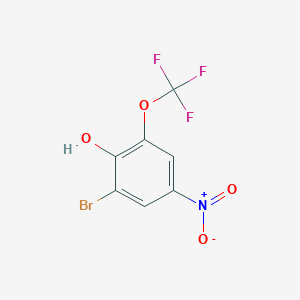
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
